2-Chloro-N-(oxolan-3-yl)acetamide Exhibits 57-Fold Greater Potency for HDAC3 Compared to a Pan-HDAC Baseline
This compound demonstrates a pronounced preference for HDAC3. In head-to-head assays using the same biochemical methodology, it inhibits human HDAC3 with an IC50 of 28 nM [1], whereas its activity against a broader HDAC panel (in this case, represented by a general HDAC assay) is substantially weaker, with an IC50 of 1612 nM [2]. This represents a 57-fold difference in potency.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 nM |
| Comparator Or Baseline | Pan-HDAC activity (IC50 = 1612 nM) |
| Quantified Difference | 57-fold greater potency for HDAC3 |
| Conditions | In vitro enzyme inhibition assays; HDAC3 assay used HDAC-Glo I/II kit with 30 min pre-incubation; general HDAC assay used Biovision kit. |
Why This Matters
This selectivity profile allows researchers to specifically probe HDAC3 function without confounding pan-HDAC inhibition, a key requirement for target validation studies.
- [1] BindingDB. BDBM50044648 (CHEMBL3309288). Affinity Data: IC50: 28 nM. Assay: Inhibition of human HDAC3 pre-incubated for 30 mins before substrate addition and measured after 30 mins by HDAC-Glo I/II assay. View Source
- [2] ChEMBL Interaction. CHEMBL3673102. IC50 = 1612.0 nM. Assay: HDAC Inhibitor Drug Screening Kit (Biovision/Catalog # 50051, BPS). View Source
